![molecular formula C21H27N5O2 B5506604 2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)
2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole
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Overview
Description
Synthesis Analysis
The synthesis of imidazole and piperazine derivatives, such as 2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole, involves multiple steps, including the optimization of substituents on the piperazine N atoms and modifications of the imidazole ring. The goal is often to improve certain properties or activities of the compound, such as antidiabetic effects, without inducing side effects or hypoglycemic effects. One synthesis approach involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to novel derivatives with potential antimicrobial activities (Bektaş et al., 2010; Le Bihan et al., 1999).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with structures similar to the specified chemical, such as benzoxazole derivatives, have been synthesized and tested for antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Radiopharmaceutical Synthesis
Piperazine derivatives labeled with carbon-14, especially in the 2-position of the imidazole moiety, have been prepared for use in radiopharmaceuticals. This demonstrates the utility of such compounds in medical imaging and diagnostics, providing insights into their potential application in tracking and studying biological processes in vivo (Arjomandi et al., 2011).
Antitubercular Activity
Hybrids of piperazine and thiosemicarbazone linked to 2-butyl-4-chloroimidazole have exhibited potent in vitro antimycobacterial activity against Mycobacterium tuberculosis. Such studies underline the importance of these compounds in developing new treatments for tuberculosis, highlighting the potential of benzoxazole derivatives in antitubercular drug development (Jallapally et al., 2014).
Anticancer Applications
Piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Such compounds, including those similar to the chemical , show promise as novel hybrid heterocycles for anticancer agents, indicating their potential use in cancer research and therapy (Murty et al., 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Imidazole derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, the future research directions for this compound could involve exploring its potential therapeutic applications and optimizing its synthesis process.
properties
IUPAC Name |
(2-butyl-1,3-benzoxazol-5-yl)-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-3-4-5-20-23-17-14-16(6-7-18(17)28-20)21(27)26-12-10-25(11-13-26)15-19-22-8-9-24(19)2/h6-9,14H,3-5,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSSHHLPQDFHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCN(CC3)CC4=NC=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole |
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